Cas no 1365840-52-3 (9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-)

9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)- structure
1365840-52-3 structure
Product Name:9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-
CAS No:1365840-52-3
MF:C60H53N
MW:788.069535970688
CID:4479164
PubChem ID:66807436
Update Time:2025-04-24

9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • 9,9'-Spirobi[9H-fluoren]-2-amine, N-[1,1'-biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-
    • SCHEMBL808006
    • 877-516-5
    • 1365840-52-3
    • Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-((2',7'-bis(1,1-dimethylethyl)-(9,9'-spirobifluoren-2-yl))-amin
    • N-[1,1'-Biphenyl]-2-yl-2',7'-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-2-amine
    • DB-418225
    • N-([1,1'-biphenyl]-2-yl)-2',7'-di-tert-butyl-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
    • N-[1,1′-Biphenyl]-2-yl-2′,7′-bis(1,1-dimethylethyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobi[9H-fluoren]-2-amine
    • Inchi: 1S/C60H53N/c1-57(2,3)39-26-30-47-48-31-27-40(58(4,5)6)35-54(48)60(53(47)34-39)51-24-16-13-22-45(51)49-33-29-42(37-55(49)60)61(56-25-17-14-20-43(56)38-18-10-9-11-19-38)41-28-32-46-44-21-12-15-23-50(44)59(7,8)52(46)36-41/h9-37H,1-8H3
    • InChI Key: YOGPJFSYRIXXKO-UHFFFAOYSA-N
    • SMILES: C12(C3=C(C=CC(C(C)(C)C)=C3)C3=C1C=C(C(C)(C)C)C=C3)C1=C(C=CC=C1)C1=C2C=C(N(C2=CC=CC=C2C2=CC=CC=C2)C2C=CC3C4=C(C(C)(C)C=3C=2)C=CC=C4)C=C1

Computed Properties

  • Exact Mass: 787.417800695Da
  • Monoisotopic Mass: 787.417800695Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 6
  • Complexity: 1480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 17.1
  • Topological Polar Surface Area: 3.2Ų
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